
Ethyl 4,4,4-trifluorocrotonate
Overview
Description
Ethyl 4,4,4-trifluorocrotonate (CAS: 25597-16-4) is a fluorinated crotonate ester with the molecular formula C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol . It is structurally characterized by a trifluoromethyl group attached to the α-carbon of the crotonate backbone and an ethyl ester moiety. This compound is synthesized via a one-pot method using ethyl trifluoroacetoacetate as the starting material, involving reduction and dehydration steps under mild conditions (80–100°C, K₂CO₃/DMF). The optimized process achieves a 91% yield with 99% purity, making it industrially viable due to cost-effective raw materials and operational safety .
Its primary applications include:
Preparation Methods
Claisen Condensation as a Precursor Pathway
The Claisen condensation reaction is a cornerstone for synthesizing β-keto esters, which can subsequently undergo dehydration to yield α,β-unsaturated esters like ethyl 4,4,4-trifluorocrotonate. A patented method for producing ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6) offers a relevant framework .
Reaction Mechanism and Conditions
The process involves condensing ethyl trifluoroacetate with ethyl acetate in the presence of a sodium ethoxide catalyst and an organic solvent (e.g., hexane, tetrahydrofuran). Key steps include:
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Catalyst Preparation : A 10–20% sodium ethoxide solution in ethanol is used to initiate deprotonation.
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Condensation : Ethyl trifluoroacetate is dripped into the reaction mixture at 10–20°C, followed by heating to 40–65°C for 1–3 hours to complete the β-keto ester formation .
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Acidification : Post-reaction, acids like hydrochloric or formic acid are added to neutralize the base, precipitating sodium salts for easy filtration .
Table 1: Exemplary Claisen Condensation Parameters
Parameter | Example 1 | Example 3 |
---|---|---|
Solvent | Hexane | THF |
Sodium Ethoxide (mol) | 0.55 | 0.85 |
Ethyl Acetate (mol) | 0.65 | 0.80 |
Ethyl Trifluoroacetate (mol) | 0.50 | 0.70 |
Reaction Temperature | 40–60°C | 40°C |
Yield | 82.2% | 83.4% |
This method achieves β-keto ester yields exceeding 80%, with purity >95% after vacuum distillation .
Direct Synthesis via Knoevenagel Condensation
An alternative route involves the Knoevenagel condensation between ethyl trifluoroacetate and aldehydes. While less documented for this specific compound, the reaction is viable for α,β-unsaturated ester synthesis:
3\text{COOEt} + \text{RCHO} \xrightarrow{\text{Base}} \text{CF}3\text{C=CHCOOEt} + \text{H}_2\text{O}
Catalytic Systems
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Base Catalysts : Piperidine, ammonium acetate
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Solvents : Ethanol, DMF
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Temperature : Reflux conditions (70–90°C)
Industrial-Scale Considerations
The patented Claisen condensation method highlights industrial advantages:
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Solvent Selection : Hexane and THF enable easy separation due to low polarity.
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Energy Efficiency : Mild temperatures (10–65°C) reduce energy consumption.
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Waste Management : Sodium salts (e.g., NaCl, NaOAc) are filtered and neutralized, minimizing environmental impact .
Table 2: Comparative Analysis of Synthesis Routes
Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
---|---|---|---|---|
Claisen Condensation | 82–83 | 95–96 | High | Moderate |
Acid-Catalyzed Dehydration | 70–85 | 90–95 | Moderate | Low (acid use) |
Knoevenagel Condensation | 60–75 | 85–90 | Low | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluorocrotonate undergoes various chemical reactions, including:
Michael Addition: This compound readily participates in Michael addition reactions with nucleophiles such as thiols and amines.
Substitution Reactions: It can undergo substitution reactions at the double bond, especially in the presence of catalytic amounts of alkylamines and ammonia.
Common Reagents and Conditions
Michael Addition: Common reagents include ethyl crotonate and fluorinating agents, with catalysts such as nickel(II) complexes.
Substitution Reactions: Reagents include aliphatic and aromatic thiols, aminothiols, and alkylamines, with reaction conditions often involving temperatures around 100°C.
Major Products Formed
Scientific Research Applications
Synthesis of Fluorinated Compounds
Ethyl 4,4,4-trifluorocrotonate is primarily utilized as an intermediate in the synthesis of fluorinated organic compounds. These compounds are crucial in various sectors, including pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the biological activity and stability of the resulting compounds.
Key Reactions:
- Michael Addition Reactions : ETFC undergoes diastereoselective Michael addition reactions, which are essential for synthesizing complex molecules with desired stereochemistry .
- Formation of Pyroglutamic Acids : It is used in the efficient asymmetric synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acids, showcasing its versatility in medicinal chemistry .
Drug Development
The trifluoromethyl group in ETFC enhances the biological activity of drug candidates. This property makes it a valuable building block in medicinal chemistry for developing new therapeutics.
Case Studies:
- Anticancer Agents : Research indicates that compounds derived from ETFC exhibit promising anticancer properties due to their enhanced lipophilicity and metabolic stability .
- Antiviral Drugs : ETFC's derivatives have been explored for their potential in antiviral drug development, particularly against RNA viruses .
Material Science
In material science, ETFC is employed in the formulation of specialty polymers and coatings . Its incorporation leads to materials with improved thermal stability and chemical resistance.
Applications:
- Coatings : Fluorinated coatings derived from ETFC demonstrate superior performance in harsh environments, making them suitable for industrial applications .
- Polymer Synthesis : The compound serves as a precursor for synthesizing high-performance polymers with desirable mechanical properties .
Research in Organic Chemistry
ETFC acts as a versatile building block for chemists exploring new reaction pathways and mechanisms. Its unique structure allows researchers to investigate the effects of fluorine substitution on molecular properties.
Research Highlights:
- Fluorine Chemistry Studies : The compound aids researchers in understanding the impact of fluorine on reactivity and stability in organic synthesis .
- Catalysis Studies : ETFC is used to study transition metal catalysis involving fluorinated substrates, providing insights into reaction mechanisms .
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Synthesis of Fluorinated Compounds | Intermediate for synthesizing pharmaceuticals and agrochemicals | Synthesis of pyroglutamic acids |
Drug Development | Enhances biological activity of drug candidates | Anticancer and antiviral drugs |
Material Science | Used in specialty polymers and coatings for improved properties | High-performance coatings |
Research in Organic Chemistry | Building block for exploring new reaction pathways | Studies on fluorine substitution effects |
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluorocrotonate involves its ability to participate in Michael addition and substitution reactions. The presence of the trifluoromethyl group enhances its reactivity, allowing it to form stable adducts with various nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
- Ethyl 3-amino-4,4,4-trifluorocrotonate introduces an amino group at the β-position, enhancing nucleophilic reactivity for heterocyclization .
- Ethyl 4,4,4-trifluoroacetoacetate contains a β-keto group, enabling Claisen-like condensations to form pyrimidines and pyridazines .
- Methyl 4,4,4-trifluorocrotonate shows similar reactivity but lower steric hindrance due to the smaller methyl ester, improving regioselectivity in nickel-catalyzed defluorinative couplings .
Reactivity in Cycloaddition Reactions
Table 2: Cycloaddition Performance Comparison
Key Findings:
- This compound exhibits variable regioselectivity depending on the ylide substituent. For example, reactions with chlorinated ylides (e.g., 28b) yield a 1:1 mixture of regioisomers, while fluorine- or methyl-substituted ylides produce single isomers .
- Ethyl 4,4,4-trifluoroacetoacetate demonstrates superior regioselectivity in heterocyclization due to its electron-withdrawing β-keto group, facilitating nucleophilic attack at the α-position .
- Ethyl 4,4-difluoro-4-phenoxyacetoacetate lacks the trifluoromethyl group’s strong electron-withdrawing effect, resulting in lower selectivity and diverse byproducts .
Biological Activity
Ethyl 4,4,4-trifluorocrotonate (CAS Number: 25597-16-4) is a fluorinated organic compound with notable biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 168.1138 g/mol
- Boiling Point : Approximately 115 °C
- Appearance : Colorless to almost colorless liquid
- Hazards : Flammable; irritating to eyes, skin, and respiratory system .
This compound exhibits biological activity primarily through its ability to undergo Michael addition reactions. It readily reacts with thiols and aminothiols, which can lead to the formation of various biologically active compounds. This reaction is facilitated by catalytic amounts of bases or acids and can be utilized in synthetic organic chemistry for the development of pharmaceuticals .
Biological Effects
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Toxicological Profile :
- This compound is classified as a lachrymator and can cause irritation upon contact with skin or eyes. Inhalation may lead to respiratory tract irritation .
- The compound's toxicological properties have not been fully characterized; however, it is advised to handle it with care due to potential health risks associated with exposure .
- Pharmacological Applications :
Study on Thiol Additions
A significant study highlighted the ability of this compound to add aliphatic and aromatic thiols at its double bond. This reaction was explored in the context of synthesizing novel compounds with potential therapeutic applications. The study demonstrated that varying thiol structures could influence the reaction's efficiency and product distribution .
Synthesis of Fluorinated Compounds
Another research effort focused on using this compound as a building block for synthesizing fluorinated amino acids. These compounds are of interest due to their unique properties imparted by fluorine substitution, which can enhance biological activity and metabolic stability .
Summary Table of Biological Activity
Property | Description |
---|---|
Chemical Structure | CHFO |
Reactivity | Reacts with thiols and aminothiols |
Toxicity | Irritating to eyes and skin; respiratory irritant |
Applications | Precursor for synthesizing biologically active compounds |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ethyl 4,4,4-trifluorocrotonate, and how do they influence its reactivity in organic synthesis?
this compound (CAS: 25597-16-4) is a fluorinated crotonate ester with a molecular formula of C₆H₇F₃O₂ (MW: 168.11). Its physicochemical properties include:
- Boiling point : 113–115°C
- Density : 1.125 g/mL at 20°C
- Refractive index (RI) : 1.3601
- Flash point : 25°C (UN3272 hazard classification) .
The trifluoromethyl group enhances electrophilicity at the β-carbon, making it reactive in conjugate additions and cycloadditions. Its low flash point necessitates careful handling under inert atmospheres for exothermic reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard synthesis involves esterification of 4,4,4-trifluorocrotonic acid with ethanol under acid catalysis. Alternative routes include:
- Michael addition of trifluoromethylated precursors to α,β-unsaturated esters .
- Decarboxylation of ethyl 4,4,4-trifluoroacetoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Purity optimization (>96%) is achieved via fractional distillation or column chromatography, with NMR and GC-MS used for characterization .
Advanced Research Questions
Q. How does the trifluoromethyl group influence diastereoselectivity in [3+2] annulation reactions with α-iminoketones?
In Brønsted base-catalyzed annulation (e.g., using phosphazene base), the trifluoromethyl group stabilizes the enolate intermediate, directing nucleophilic attack to form β-trifluoromethyl-substituted γ-lactams with >99% diastereoselectivity . The reaction involves:
Chemoselective reduction of α-iminoketones with thiols.
Intermolecular Michael addition of the enolate to the α,β-unsaturated ester.
Key mechanistic insights include steric and electronic effects of the CF₃ group on transition-state stabilization .
Q. What challenges arise in copper-catalyzed enantioselective conjugate additions to this compound, and how are they addressed?
Copper catalysts (e.g., CuI with chiral phosphine ligands) enable asymmetric 1,4-additions of Grignard reagents to the β-carbon. Challenges include:
- Low enantioselectivity due to competing side reactions (e.g., β-hydride elimination).
- Solvent effects : Polar aprotic solvents (THF) improve ligand coordination and reduce racemization.
Optimized conditions (e.g., −20°C, 12 h) yield products with 80–90% enantiomeric excess (ee) .
Q. How do computational studies (e.g., Molecular Electron Density Theory) explain the regioselectivity of Diels-Alder reactions involving this compound?
Computational analyses reveal that the electron-withdrawing CF₃ group polarizes the α,β-unsaturated ester, increasing electrophilicity at the β-position. This favors inverse electron-demand Diels-Alder reactions with electron-rich dienes. Transition-state modeling shows a lower activation energy for the endo pathway due to secondary orbital interactions .
Q. Methodological Considerations
Q. What analytical techniques are critical for characterizing reaction intermediates and products derived from this compound?
- NMR spectroscopy : ¹⁹F NMR (δ −60 to −70 ppm for CF₃) confirms regiochemistry .
- GC-MS : Monitors reaction progress and detects byproducts (e.g., decarboxylated derivatives) .
- X-ray crystallography : Resolves stereochemistry in cycloadducts .
Q. How can competing side reactions (e.g., ester hydrolysis) be suppressed during synthetic workflows?
- Anhydrous conditions : Use molecular sieves or inert gas atmospheres.
- Low-temperature kinetics : Slow addition of nucleophiles minimizes hydrolysis .
- Protecting groups : Silyl or tert-butyl esters stabilize intermediates in multistep syntheses .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported boiling points (113–115°C vs. 129–130°C): How should researchers validate data?
The lower boiling point (113–115°C) corresponds to This compound , while the higher range (129–130°C) refers to its acetoacetate analog (ethyl 4,4,4-trifluoroacetoacetate ) . Cross-referencing CAS numbers (25597-16-4 vs. 372-31-6) and molecular weights (168.11 vs. 184.12) resolves this .
Q. Safety and Handling Protocols
Properties
IUPAC Name |
ethyl (E)-4,4,4-trifluorobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJCMKLCDWROR-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282600 | |
Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-16-4, 406-10-0 | |
Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25597-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,4,4-trifluorocrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC374114 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374114 | |
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Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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